molecular formula C67H84N16O13 B1593405 Gpt-LHRH CAS No. 68059-94-9

Gpt-LHRH

Cat. No. B1593405
CAS RN: 68059-94-9
M. Wt: 1321.5 g/mol
InChI Key: NYWIVATZZKIKCF-FKDXDCHSSA-N
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Description

Gonadotropin-releasing hormone (GnRH) is a neuropeptide hormone that regulates the reproductive system in vertebrates. The synthetic analog of GnRH, Gpt-LHRH, has been developed as a research tool to study the mechanism of action of GnRH and its effects on the reproductive system.

Scientific Research Applications

Structure and Function

  • Structure-Function Relationships: The luteinizing hormone receptor (LHR) is part of the glycoprotein hormone receptors within the G protein-coupled receptor (GPCR) family. It plays a crucial role in binding hormones like luteinizing hormone (LH) and human chorionic gonadotropin (hCG). Understanding its structure and function has been a significant focus, with insights into the hormone-binding domain, signal transduction mechanisms, and mutational studies contributing to the knowledge of LHR's role in human disease (Puett et al., 2005).

Molecular Biology and Genetics

  • Gene Structure and Evolution: Research has elucidated the structure of the LHR gene and the regulation of its transcription. Insights from sequence homologies and the gene structure of glycoprotein hormone receptors have provided valuable information about receptor evolution and the mechanisms of signal transfer and G protein coupling (Dufau, 1998).

Cellular Signaling and Pathways

  • Signal Transduction: LHR's transmembrane domain plays a key role in signal transduction for G protein coupling. Mutations in this area can lead to constitutive activation, which has implications for understanding various human diseases (Puett et al., 2007).

Interaction with Ligands

  • Ligand-Receptor Interaction: The extracellular domain of the receptor is essential for high-affinity ligand binding. Models of hormone-receptor interaction have been developed, providing a framework for interpreting mutational studies and designing further experiments (Crans et al., 2020).

Clinical Implications

  • Implications in Human Disease: Mutations in LHR are linked to human diseases. The study of these mutations sheds light on the mechanisms of disease development and offers potential pathways for therapeutic interventions (Angelova et al., 2011).

properties

IUPAC Name

(2R)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H84N16O13/c1-37(2)28-49(59(89)76-48(18-10-26-71-67(69)70)66(96)83-27-11-19-55(83)65(95)74-35-56(68)86)77-62(92)52(31-40-33-72-45-16-8-6-14-43(40)45)80-61(91)51(30-39-20-22-42(85)23-21-39)79-64(94)54(36-84)82-63(93)53(32-41-34-73-46-17-9-7-15-44(41)46)81-60(90)50(29-38-12-4-3-5-13-38)78-58(88)47-24-25-57(87)75-47/h3-9,12-17,20-23,33-34,37,47-55,72-73,84-85H,10-11,18-19,24-32,35-36H2,1-2H3,(H2,68,86)(H,74,95)(H,75,87)(H,76,89)(H,77,92)(H,78,88)(H,79,94)(H,80,91)(H,81,90)(H,82,93)(H4,69,70,71)/t47-,48+,49+,50-,51+,52-,53-,54+,55+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWIVATZZKIKCF-FKDXDCHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=CC=C7)NC(=O)[C@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H84N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gpt-LHRH

CAS RN

68059-94-9
Record name LHRH, pglu(1)-phe(2)-trp(3,6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068059949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TJ Cicero, PF Schmoeker, ER Meyer, BT Miller - Life sciences, 1985 - Elsevier
… We also found that GPT-LHRH completely abolished the enhanced response to naloxone's effects on LH which occurs in morphine-pretreated rats. Since we observed no competition …
Number of citations: 36 www.sciencedirect.com
TJ Cicero, ER Meyer, RD Bell - Life sciences, 1988 - Elsevier
… GPT-LHRH, competitively antagonized the LH response to NMDA. Because it has been demonstrated previously that GPT-LHRH… of our data is that GPT-LHRH blocked the effects of …
Number of citations: 109 www.sciencedirect.com
TJ Cicero, ER Meyer, BT Miller, RD Bell - Journal of Pharmacology and …, 1988 - Citeseer
ABBREVIATIONS: EOP, endogenous opioid peptide; LHRH, lutesnizing hormone releasing hormone; LH, luteinizing hormone; NMDA, n-methyl-DL-aspartic acid; GPT-LHRH,[D-pGL (f, …
Number of citations: 35 citeseerx.ist.psu.edu
MC MacDonald - 1990 - dalspace.library.dal.ca
… 1988a) indicate that 'he NMDA-induced LH response was blocked by GPT-LHRH a GnRH antagonist, providing further evidence that this EAA analog mediates the increase in LH …
Number of citations: 6 dalspace.library.dal.ca

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